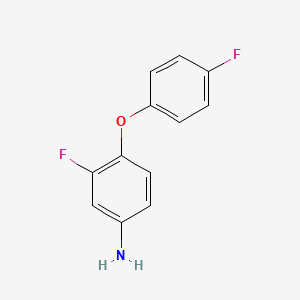

3-Fluoro-4-(4-fluorophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWIZFMOOPOWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278314 | |

| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937597-91-6 | |

| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-fluorophenoxy)aniline

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-Fluoro-4-(4-fluorophenoxy)aniline, a key intermediate in the development of advanced pharmaceuticals and functional materials. The synthesis is centered around a robust and scalable Nucleophilic Aromatic Substitution (SNAr) reaction, followed by a nitro group reduction. This document offers a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. An alternative pathway involving an Ullmann condensation is also discussed. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, providing the necessary technical insights for successful laboratory and potential scale-up production.

Introduction and Significance

This compound, with its distinct chemical structure featuring two fluorine atoms and a diaryl ether linkage, is a valuable building block in organic synthesis.[1] The presence of fluorine can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds highly sought after in medicinal chemistry.[2] This particular aniline derivative serves as a crucial precursor for the synthesis of a range of complex molecules with potential applications in pharmaceuticals and materials science. The efficient and reliable synthesis of this intermediate is therefore of paramount importance.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and industrially viable route for the synthesis of this compound involves a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether linkage.

-

Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline.

This pathway is predicated on the activation of the aromatic ring towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, a nitro group.[3][4]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The initial and key bond-forming step is the SNAr reaction between 3,4-difluoronitrobenzene and 4-fluorophenol. The nitro group in the para position to the fluorine atom at C-4 strongly activates the ring for nucleophilic attack.

Reaction:

Causality Behind Experimental Choices:

-

Starting Materials: 3,4-Difluoronitrobenzene is chosen due to the activating effect of the nitro group, which facilitates the displacement of the fluorine atom at the C-4 position.[3] 4-Fluorophenol is the nucleophile that introduces the second fluorinated phenyl ring.

-

Base: A suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the reaction.[5]

The reaction proceeds via an addition-elimination mechanism, where the 4-fluorophenoxide attacks the carbon bearing the fluorine at the C-4 position, forming a Meisenheimer complex. Subsequent elimination of the fluoride ion yields the desired diaryl ether.[3]

Step 2: Nitro Group Reduction

The second step involves the reduction of the nitro group in 3-Fluoro-4-(4-fluorophenoxy)nitrobenzene to the corresponding amine.

Reaction:

Causality Behind Experimental Choices:

-

Reducing Agent: Several methods can be employed for this reduction. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method.[6] Alternatively, metal-acid systems such as iron in acetic acid or tin(II) chloride in hydrochloric acid are also effective.[6]

-

Solvent: The choice of solvent depends on the reducing agent. For catalytic hydrogenation, alcohols like ethanol or methanol are commonly used. For metal-acid reductions, the corresponding acid or a co-solvent may be used.

Experimental Protocols

Protocol for Step 1: Synthesis of 3-Fluoro-4-(4-fluorophenoxy)nitrobenzene

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.1 equivalents) and a suitable polar aprotic solvent (e.g., DMF).

-

Base Addition: Add potassium carbonate (1.5 equivalents) to the mixture and stir at room temperature for 30 minutes to form the phenoxide.

-

Substrate Addition: Add 3,4-difluoronitrobenzene (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol for Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 3-Fluoro-4-(4-fluorophenoxy)nitrobenzene (1.0 equivalent) from the previous step in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add 5-10 mol% of palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Product | Typical Yield | Purity |

| 1 | 3,4-Difluoronitrobenzene, 4-Fluorophenol | K2CO3, DMF, 80-120 °C | 3-Fluoro-4-(4-fluorophenoxy)nitrobenzene | 85-95% | >95% |

| 2 | 3-Fluoro-4-(4-fluorophenoxy)nitrobenzene | H2, Pd/C, Ethanol, Room Temperature | This compound | 90-98% | >98% |

Alternative Synthesis Pathway: Ullmann Condensation

An alternative approach to the synthesis of this compound is the Ullmann condensation.[5][7] This copper-catalyzed reaction forms a diaryl ether by coupling an aryl halide with a phenol.[8][9]

Proposed Reaction:

Considerations for the Ullmann Condensation:

-

Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly used.[5]

-

Ligand: The use of a ligand, such as phenanthroline or a diamine, can improve the reaction rate and yield.

-

Reaction Conditions: Ullmann reactions often require higher temperatures compared to the SNAr pathway.[5]

-

Protecting Groups: The free amino group in 3-fluoro-4-bromoaniline might interfere with the reaction, potentially requiring a protection-deprotection sequence.

While a viable alternative, the SNAr pathway is generally preferred due to its milder reaction conditions and avoidance of potentially costly and toxic copper catalysts.

Visualization of the Synthesis Pathway

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. vapourtec.com [vapourtec.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(4-fluorophenoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Fluoro-4-(4-fluorophenoxy)aniline (CAS No. 937597-91-6), a fluorinated aromatic amine of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust predictive framework by leveraging empirical data from structurally analogous compounds, particularly other substituted fluoroanilines. The ensuing discussion focuses on the anticipated molecular characteristics, spectroscopic signatures, and the profound influence of fluorine substitution on these properties. Standardized experimental protocols for the determination of key physicochemical parameters are also presented, offering a practical blueprint for the empirical validation of the predicted data. This document aims to be an essential resource for the synthesis, characterization, and application of this and similar fluorinated scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Anilines in Modern Chemistry

Fluorine-containing organic molecules have become increasingly prominent in the landscape of pharmaceuticals and advanced materials. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Anilines, as foundational building blocks in organic synthesis, are frequently fluorinated to produce intermediates with enhanced pharmacological profiles. This compound is a member of this important class of compounds, featuring two fluorine atoms at distinct positions, which are expected to synergistically influence its chemical behavior. This guide will delve into the core physicochemical properties of this molecule, providing both available data and expert-driven predictions to facilitate its use in research and development.

Molecular Identity and Core Physicochemical Parameters

While comprehensive experimental data for this compound is not extensively reported in peer-reviewed literature, its fundamental molecular identity has been established by chemical suppliers.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 937597-91-6 | [1] |

| Molecular Formula | C₁₂H₉F₂NO | [1] |

| Molecular Weight | 221.21 g/mol | [1] |

| Purity | 97% | [1] |

| Predicted LogP | 3.3393 | N/A |

| Predicted TPSA | 35.25 Ų | N/A |

TPSA: Topological Polar Surface Area

Due to the scarcity of direct experimental data, we will examine the properties of a closely related analog, 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8), to infer the likely characteristics of our target compound. This analog shares the 3-fluoroaniline core, with the primary difference being the morpholino substituent instead of a fluorophenoxy group.

| Property of Analog | Value | Source |

| Melting Point | 121-125 °C | |

| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg | [2] |

| Density | ~1.2 g/cm³ | [2] |

| Appearance | Off-white to brown crystalline powder | [2] |

| Solubility | Soluble in Methanol |

Based on these comparisons, this compound is expected to be a solid at room temperature with a relatively high melting point and boiling point, characteristic of aromatic compounds with polar functional groups capable of intermolecular interactions.

Synthesis and Chemical Reactivity

The synthesis of this compound would likely follow established methodologies for the formation of diaryl ethers and the reduction of a nitro group to an aniline. A plausible synthetic route is outlined below.

Figure 1: A proposed synthetic pathway for this compound.

This synthetic approach is analogous to the synthesis of similar compounds, such as the precursor for 3-fluoro-4-morpholinoaniline, which involves the substitution of a fluorine atom on 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the nitro group.[3] The reactivity of the resulting aniline will be characteristic of primary aromatic amines, allowing for a variety of subsequent chemical transformations, such as diazotization, acylation, and alkylation, making it a versatile intermediate for the synthesis of more complex molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm) due to proton-proton and proton-fluorine couplings. The protons on both aromatic rings will exhibit distinct signals. The amine protons (-NH₂) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR will be crucial for confirming the presence and chemical environment of the two fluorine atoms, which are expected to have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H stretching | 3300-3500 | Primary Amine |

| C-H stretching (aromatic) | 3000-3100 | Aromatic Ring |

| C=C stretching (aromatic) | 1450-1600 | Aromatic Ring |

| C-O-C stretching (ether) | 1200-1300 | Diaryl Ether |

| C-F stretching | 1000-1400 | Aryl Fluoride |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 221. The fragmentation pattern will likely involve the cleavage of the ether bond and loss of small neutral molecules.

Experimental Protocols

The following are standardized protocols for the determination of the key physicochemical properties of a solid organic compound like this compound.

Determination of Melting Point

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

Determination of Solubility

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) should be chosen.

-

Procedure: A known amount of the solid is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solid is then determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis Workflow

Figure 2: A generalized workflow for the spectroscopic characterization of this compound.

Applications and Relevance in Drug Discovery

Substituted anilines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals. The presence of fluorine in this compound suggests its potential utility in developing drug candidates with improved properties. For instance, the related compound, 3-Fluoro-4-morpholinoaniline, is a key intermediate in the synthesis of the antibiotic Linezolid.[2] The trifluoromethylaniline derivatives have also shown antimicrobial and antibiofilm properties.[4][5] Therefore, this compound could serve as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology, where fluorinated compounds have demonstrated significant clinical success.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a research chemical. Based on data for analogous anilines, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet under-characterized, building block for medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties by drawing on established chemical principles and data from structurally related compounds. The outlined experimental protocols offer a clear path for researchers to empirically determine its properties and unlock its full potential in the development of novel molecules with enhanced functions. As the demand for sophisticated fluorinated compounds continues to grow, a thorough understanding of intermediates like this compound will be indispensable for future innovation.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-4-morpholinoaniline.

- ChemicalBook. (2022, December 30). 3-fluoro-4-(4-methoxyphenoxy)aniline.

- LabSolutions. (n.d.). This compound.

- Labsolu.ca. (n.d.). This compound.

- Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

- PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)aniline.

- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.

- Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline.

- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum.

- Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- ChemicalBook. (n.d.). 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum.

- MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

- PubMed. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.

- Doron Scientific. (2023, March 1). This compound.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(4-fluorophenoxy)aniline

An in-depth technical guide to the spectral data of 3-Fluoro-4-(4-fluorophenoxy)aniline (NMR, IR, MS).

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of this compound (CAS No. 937597-91-6).[1] As a fluorinated aromatic amine, this compound represents a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for its application in drug development and other research endeavors. This document outlines the theoretical underpinnings, experimental protocols, and detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The insights provided are grounded in established spectroscopic principles and data from analogous structures, offering researchers a robust guide for analysis and quality control.

Introduction: The Analytical Imperative

This compound possesses a unique constellation of functional groups: a primary aniline, a diaryl ether linkage, and two strategically placed fluorine atoms on separate aromatic rings. This structure (Figure 1) presents a distinct and informative spectroscopic fingerprint. The primary objective of this guide is to deconstruct this fingerprint across three core analytical techniques, enabling researchers to:

-

Confirm the chemical identity and structure of synthesized or procured material.

-

Assess the purity of the sample.

-

Establish a reference dataset for future analytical work, including metabolite identification or degradation studies.

Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment of all atoms and their connectivity.

Rationale and Experimental Choices

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. The splitting patterns (multiplicity) are critical for determining the relative positions of substituents on the aromatic rings.

-

¹³C NMR: Reveals the number of unique carbon environments and provides insight into their hybridization and electronic environment. The presence of fluorine atoms introduces characteristic C-F coupling constants (JCF), which are invaluable for assigning fluorinated carbons and their neighbors.

-

¹⁹F NMR: Directly observes the fluorine nuclei.[2] As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, this technique is highly sensitive.[2] For this molecule, two distinct signals are expected, confirming the presence and electronic environment of each fluorine atom.[2][3]

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its high polarity effectively solubilizes the aniline, and the labile amine protons (-NH₂) are often observed as a broad singlet, which can be confirmed by a D₂O exchange experiment. Deuterated chloroform (CDCl₃) is an alternative, though amine proton signals may be broader or exchange more rapidly.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is predicted to be complex due to multiple spin-spin couplings, including H-H and H-F interactions.

| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~7.20 | t | JHH ≈ 8.8 | H-2', H-6' |

| ~7.05 | t | JHH ≈ 8.8 | H-3', H-5' |

| ~6.95 | t | JHH ≈ 8.5 | H-5 |

| ~6.50 | dd | JHH ≈ 8.5, JHH ≈ 2.5 | H-6 |

| ~6.25 | dd | JHF ≈ 12.5, JHH ≈ 2.5 | H-2 |

| ~5.30 | br s | - | -NH ₂ |

Interpretation:

-

The protons on the para-fluorophenoxy ring (H-2'/6' and H-3'/5') are expected to appear as two apparent triplets due to virtual coupling, a common feature in A₂B₂ spin systems.

-

The protons on the aniline ring exhibit more complex splitting. H-5 will be a triplet, coupled to H-6 and the fluorine at C-4. H-6 will be a doublet of doublets, coupled to H-5 and H-2.

-

Crucially, H-2 will show a large ortho H-F coupling (~12.5 Hz) in addition to its meta H-H coupling to H-6, making its signal a distinctive doublet of doublets.

-

The amine protons are expected to appear as a broad singlet that will disappear upon the addition of a drop of D₂O.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon atoms attached to or near fluorine will exhibit splitting. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the atoms.

| Predicted Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~158.5 | ¹JCF ≈ 240 | C-4' |

| ~153.0 | ¹JCF ≈ 245 | C-3 |

| ~144.0 | ²JCF ≈ 10 | C-4 |

| ~142.5 | s | C-1' |

| ~136.0 | d, ³JCF ≈ 10 | C-1 |

| ~122.0 | d, ³JCF ≈ 8 | C-2', C-6' |

| ~118.5 | s | C-5 |

| ~116.5 | d, ²JCF ≈ 23 | C-3', C-5' |

| ~108.0 | d, ²JCF ≈ 25 | C-2 |

| ~102.0 | d, ⁴JCF ≈ 3 | C-6 |

Interpretation:

-

The largest coupling constants (¹JCF > 200 Hz) are observed for the carbons directly bonded to fluorine (C-3 and C-4'), providing definitive assignments for these signals.[4]

-

Smaller 2-bond and 3-bond couplings will be observed for adjacent carbons, aiding in the complete assignment of the aromatic systems. For instance, C-2 and C-4 will show significant ²JCF coupling from the fluorine at C-3.

Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -118 | m | F on C-4' |

| ~ -135 | m | F on C-3 |

Interpretation:

-

Two distinct multiplets are expected. The fluorine on the phenoxy ring will likely appear further downfield than the fluorine on the aniline ring.

-

The multiplicity of each signal will be complex, resulting from couplings to nearby aromatic protons. Decoupling the proton signals (¹⁹F{¹H} NMR) would simplify these to sharp singlets, confirming the presence of two distinct fluorine environments.

Visualization of NMR Couplings

The following diagram illustrates the key scalar coupling relationships within the molecule, which give rise to the predicted NMR splitting patterns.

Caption: Key ¹H-¹H and ¹H-¹⁹F J-coupling interactions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. If necessary, add a small amount of a tetramethylsilane (TMS) internal standard.

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, ¹⁹F, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument protocols. Ensure sufficient scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of molecules, providing a rapid and effective method for identifying the presence of key functional groups.

Rationale and Predicted Data

The IR spectrum will be dominated by absorptions corresponding to the N-H bonds of the aniline, the C-O-C ether linkage, the aromatic rings, and the C-F bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3450 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |

| 1630 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1580 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1280 - 1200 | Asymmetric C-O-C Stretch | Diaryl Ether |

| 1250 - 1000 | C-F Stretch | Aryl Fluoride |

| 850 - 750 | C-H Out-of-plane Bending | Aromatic Substitution Pattern |

Interpretation:

-

The presence of two distinct, sharp peaks in the 3450-3350 cm⁻¹ region is a definitive indicator of a primary amine.[5][6]

-

A strong, broad absorption band around 1250 cm⁻¹ is characteristic of the C-O-C ether stretch.

-

Strong bands in the 1250-1000 cm⁻¹ region are characteristic of the C-F stretching vibrations, confirming the presence of fluorine.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

The ATR technique is a modern, rapid method for analyzing solid samples without requiring extensive preparation like KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The instrument software will automatically perform the background subtraction.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for this type of analysis.

Rationale and Predicted Data

Under EI, the molecule will be ionized to form a molecular ion (M⁺), which can then undergo fragmentation.

| m/z (Mass-to-Charge Ratio) | Predicted Identity | Interpretation |

| 221 | [M]⁺ | Molecular Ion (C₁₂H₉F₂NO⁺) |

| 128 | [M - C₆H₄F]⁺ | Loss of the fluorophenoxy radical |

| 111 | [C₆H₄FNH₂]⁺ | Fragment from ether cleavage |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Interpretation:

-

The most critical peak to identify is the molecular ion peak at m/z = 221, which corresponds to the molecular weight of the compound (221.21 g/mol ).[7]

-

The base peak (most intense) is likely to result from the cleavage of the diaryl ether bond, which is a common and favorable fragmentation pathway for such compounds.[8] This would lead to fragments at m/z 128 or m/z 111.

-

The presence of a fragment at m/z 95 would further support the presence of a fluorophenyl moiety.

Visualization of GC-MS Workflow

Caption: Standard workflow for GC-MS analysis.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[8]

-

Injector: Set the injector temperature to 250°C.

-

Oven Program: A typical program would be: hold at 100°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400.

-

Interface Temperature: Set the GC-MS interface temperature to 280°C.

-

-

Analysis: Inject 1 µL of the sample solution. Analyze the resulting chromatogram to find the peak corresponding to the compound and examine its mass spectrum.

Conclusion

The structural verification of this compound requires a multi-faceted spectroscopic approach. NMR (¹H, ¹³C, ¹⁹F) provides the definitive, detailed map of the molecular skeleton and atom connectivity. IR spectroscopy offers rapid confirmation of essential functional groups, while mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. By employing the protocols and interpretive frameworks detailed in this guide, researchers can confidently establish the identity, purity, and structure of this valuable chemical entity.

References

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

-

PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

-

Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

-

University of Ottawa. 19Fluorine NMR. NMR Facility, University of Ottawa. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. 3-fluoro-4-morpholinoaniline. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

SpectraBase. 4-([3-(3-Fluorophenyl)-4-methoxyphenyl]carbonyl)aniline - Optional[Vapor Phase IR] - Spectrum. Wiley. [Link]

-

PubChem. 3-Fluoro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline. ResearchGate. [Link]

-

Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. 3-Fluoro-4-(Trifluoromethoxy)aniline. HANGZHOU HONGQIN PHARMTECH CO.,LTD. [Link]

-

National Institute of Standards and Technology. Aniline - IR Spectrum. NIST WebBook. [Link]

-

PubChemLite. 3-fluoro-4-(oxetan-3-yloxy)aniline. PubChemLite. [Link]

- Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 69-87. [Link]

-

SpectraBase. 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. Wiley. [Link]

-

National Institute of Standards and Technology. 3-Fluoro-4-methoxyphenylacetonitrile - Mass Spectrum. NIST WebBook. [Link]

-

Wang, H., et al. Supporting Information - NMR spectra of all compounds. Beilstein Journals. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aniline [webbook.nist.gov]

- 7. matrixscientific.com [matrixscientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

1H and 13C NMR characterization of 3-Fluoro-4-(4-fluorophenoxy)aniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Fluoro-4-(4-fluorophenoxy)aniline

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key structural motif and building block in the synthesis of various high-value compounds. Its precise structural verification is non-negotiable, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This guide provides an in-depth technical exploration of the ¹H and ¹³C NMR characterization of this compound. We will move beyond a simple recitation of data to explain the underlying principles and experimental rationale, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on predicting, interpreting, and experimentally acquiring high-fidelity NMR spectra, with a special emphasis on the nuanced effects of fluorine substitution.

Core Principles: The Influence of Fluorine in NMR

The presence of the spin-½ nucleus, ¹⁹F, introduces complexities and rich informational content into both ¹H and ¹³C NMR spectra. Its high natural abundance (100%) and large gyromagnetic ratio ensure that its interactions are readily observable.[1][2]

-

Chemical Shifts : Fluorine's extreme electronegativity exerts a strong inductive effect, generally deshielding nearby nuclei (causing downfield shifts). However, its ability to donate lone-pair electron density via resonance (a +M effect) can lead to shielding (upfield shifts), particularly at ortho and para positions. The final chemical shift is a balance of these competing factors.

-

Spin-Spin Coupling : A key feature of fluorinated compounds is the prevalence of through-bond scalar (J) coupling between ¹⁹F and other active nuclei (¹H, ¹³C).[3] Unlike ¹H-¹H coupling, which typically attenuates beyond three bonds, ¹H-¹⁹F and ¹³C-¹⁹F couplings are often significant over four, five, or even more bonds, providing invaluable structural information.[4][5]

Predicted Spectral Analysis of this compound

To logically deconstruct the spectra, we must first establish a standardized numbering system for the molecule.

Caption: IUPAC Numbering for this compound.

¹H NMR Spectral Prediction

The ¹H NMR spectrum is anticipated to show three distinct signals for the aniline ring protons and a symmetric pattern for the phenoxy ring protons. The amino (NH₂) protons will likely appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction (Expected J-Couplings in Hz) |

| H2 | 6.6 - 6.8 | Doublet of doublets (dd) | Located ortho to the powerful electron-donating NH₂ group and meta to the F atom. Expect ³JH2-H6 ≈ 2-3 Hz (meta) and ³JH2-F ≈ 8-10 Hz. |

| H6 | 6.8 - 7.0 | Doublet (d) | Located ortho to NH₂ and para to F. Expect ⁵JH6-F to be small or zero. The primary coupling will be ⁴JH6-H5 ≈ 2-3 Hz (meta). A more precise prediction would be a doublet of doublets due to coupling with H5. |

| H5 | 6.9 - 7.1 | Doublet of doublets (dd) | Located ortho to the ether oxygen and ortho to the fluorine atom. Expect a large ³JH5-F ≈ 10-12 Hz and a smaller ³JH5-H6 ≈ 8-9 Hz (ortho). |

| H2'/H6' | 6.9 - 7.2 | Doublet of triplets (dt) or Multiplet (m) | These protons are equivalent due to symmetry. They are ortho to the ether oxygen and meta to the F' fluorine. Expect ³JH2'-H3' ≈ 8-9 Hz and ⁴JH2'-F' ≈ 4-6 Hz. |

| H3'/H5' | 7.0 - 7.3 | Doublet of triplets (dt) or Multiplet (m) | These protons are equivalent. They are meta to the ether oxygen and ortho to the F' fluorine. Expect ³JH3'-H2' ≈ 8-9 Hz and ³JH3'-F' ≈ 8-10 Hz. |

| NH₂ | 3.5 - 4.5 | Broad singlet (br s) | Subject to hydrogen bonding and rapid exchange, leading to signal broadening. Its position can vary significantly. |

¹³C NMR Spectral Prediction

The proton-decoupled ¹³C NMR spectrum will display 10 distinct signals, as C2'/C6' and C3'/C5' are chemically equivalent. The key diagnostic feature will be the large one-bond C-F couplings and smaller, long-range couplings.[6]

| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction (Expected J-Couplings in Hz) |

| C3 | 154 - 158 | Doublet (d) | Directly attached to fluorine, resulting in a downfield shift and a very large one-bond coupling constant, ¹JC-F ≈ 240-250 Hz.[7] |

| C4' | 156 - 160 | Doublet (d) | Directly attached to fluorine, leading to a downfield shift and a large ¹JC-F ≈ 240-250 Hz. |

| C4 | 142 - 146 | Doublet (d) | Attached to the ether oxygen and ortho to fluorine. The shift is influenced by both substituents. Expect ²JC-F ≈ 10-15 Hz. |

| C1 | 139 - 143 | Singlet (s) or small doublet | Attached to the NH₂ group. Any coupling to F would be over 4 bonds (⁴JC-F) and likely very small (< 3 Hz). |

| C1' | 152 - 156 | Small doublet (d) | Attached to the ether oxygen. Expect a small four-bond coupling to F', ⁴JC-F' ≈ 2-4 Hz. |

| C2 | 118 - 122 | Doublet (d) | Ortho to C1 and ortho to C3. Expect a significant ²JC-F ≈ 20-25 Hz. |

| C3'/C5' | 116 - 120 | Doublet (d) | Ortho to the fluorinated carbon C4'. Expect a large two-bond coupling, ²JC-F' ≈ 20-25 Hz. |

| C2'/C6' | 121 - 125 | Doublet (d) | Meta to the fluorinated carbon C4'. Expect a smaller three-bond coupling, ³JC-F' ≈ 7-9 Hz. |

| C5 | 114 - 118 | Doublet (d) | Meta to the fluorinated carbon C3. Expect ³JC-F ≈ 7-9 Hz. |

| C6 | 105 - 110 | Doublet (d) | Para to the fluorinated carbon C3. Expect ⁴JC-F ≈ 2-4 Hz. |

Experimental Protocol: Acquiring High-Fidelity NMR Data

Adherence to a rigorous and validated protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow represents a self-validating system for the characterization of this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing and Dissolution :

-

For ¹H NMR, accurately weigh 5-10 mg of the purified solid sample.[8] For ¹³C NMR, a higher concentration is required due to the low natural abundance of ¹³C; aim for 20-50 mg.[9]

-

Transfer the solid to a small, clean vial. Add 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good starting point for its ability to dissolve a wide range of organic compounds.[9] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for more polar compounds.

-

Ensure complete dissolution, using gentle vortexing if necessary. A homogenous solution is critical for achieving sharp NMR signals.[9]

-

-

Sample Filtration and Transfer :

-

It is imperative to remove any particulate matter, as suspended solids will disrupt the magnetic field homogeneity, leading to broad spectral lines.[10]

-

Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe into the narrow tip.[11]

-

Filter the sample solution directly through this pipette into a clean, unscratched 5 mm NMR tube. The final solution should be completely transparent.[8]

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer's magnet.

-

Locking and Shimming : The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming procedure is then performed to optimize the field homogeneity across the sample volume, which is crucial for high resolution.

-

¹H NMR Acquisition :

-

Pulse Program : Use a standard single-pulse sequence.

-

Number of Scans (NS) : 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1) : A delay of 1-2 seconds between scans is adequate.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Use a standard proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets or C-F multiplets.

-

Number of Scans (NS) : A significantly higher number of scans (e.g., 1024, 2048, or more) is required to achieve a good signal-to-noise ratio.[12]

-

Relaxation Delay (D1) : A 2-second delay is a standard starting point.

-

-

-

Data Processing and Analysis :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the ¹H signals to determine proton ratios and analyze the multiplicities and coupling constants to confirm the assignments predicted above.

-

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of this compound is a process grounded in the fundamental principles of chemical shift theory and spin-spin coupling. The presence of two distinct fluorine atoms provides a rich dataset, where long-range ¹H-¹⁹F and ¹³C-¹⁹F coupling constants serve as definitive reporters of molecular connectivity. By correlating a predictive analysis based on established substituent effects with data acquired through a robust experimental protocol, researchers can achieve unambiguous structural elucidation. This guide provides the theoretical framework and practical methodology necessary to confidently perform this characterization, ensuring the scientific integrity required in research and development.

References

- ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from a URL provided by the grounding tool.

- University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from a URL provided by the grounding tool.

- Bruker. (n.d.). NMR Sample Preparation. Retrieved from a URL provided by the grounding tool.

- Doddrell, D. M., et al. (1979). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from a URL provided by the grounding tool.

- Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.

- The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from a URL provided by the grounding tool.

- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from a URL provided by the grounding tool.

- Weigert, F. J., & Roberts, J. D. (1971). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F-F and F-13C Couplings. Journal of the American Chemical Society, 93(10), 2361-2367.

- Cao, C., et al. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Chinese Journal of Chemistry, 36(5), 426-432.

- National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Retrieved from a URL provided by the grounding tool.

- Kiraly, P., & Adams, R. W. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

- Cao, C., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525.

- New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from a URL provided by the grounding tool.

- ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. Retrieved from a URL provided by the grounding tool.

- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. Retrieved from a URL provided by the grounding tool.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table - Organofluorine. Retrieved from a URL provided by the grounding tool.

- Hansen, P. E., & Wray, V. (1976). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Organic Magnetic Resonance, 8(11), 596-597.

- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from a URL provided by the grounding tool.

- ResearchGate. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from a URL provided by the grounding tool.

- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from a URL provided by the grounding tool.

- Cao, C., et al. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. AIP Publishing.

- BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Retrieved from a URL provided by the grounding tool.

- Organic Spectroscopy International. (2018). 3-fluoro-4-morpholinoaniline. Retrieved from a URL provided by the grounding tool.

- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from a URL provided by the grounding tool.

- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from a URL provided by the grounding tool.

- Indian Institute of Science Education and Research, Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from a URL provided by the grounding tool.

- ChemicalBook. (n.d.). 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum. Retrieved from a URL provided by the grounding tool.

- Iowa State University. (n.d.). NMR Coupling Constants - Chemical Instrumentation Facility. Retrieved from a URL provided by the grounding tool.

- Northwestern University. (n.d.). NMR Periodic Table: Fluorine NMR - IMSERC. Retrieved from a URL provided by the grounding tool.

- Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from a URL provided by the grounding tool.

- ResearchGate. (2002). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. Retrieved from a URL provided by the grounding tool.

- ResearchGate. (n.d.). 19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b). Retrieved from a URL provided by the grounding tool.

- University of Regensburg. (n.d.). Chemical shifts. Retrieved from a URL provided by the grounding tool.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from a URL provided by the grounding tool.

- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from a URL provided by the grounding tool.

- ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from a URL provided by the grounding tool.

- ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR spectrum. Retrieved from a URL provided by the grounding tool.

- Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from a URL provided by the grounding tool.

- University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from a URL provided by the grounding tool.

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. organomation.com [organomation.com]

- 10. researchgate.net [researchgate.net]

- 11. sites.bu.edu [sites.bu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Fluoro-4-(4-fluorophenoxy)aniline

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-Fluoro-4-(4-fluorophenoxy)aniline, a compound of interest in pharmaceutical and materials science research. As a molecule incorporating a diaryl ether linkage, a primary aromatic amine, and two fluorine substituents, its characterization presents a unique and illustrative case study for modern mass spectrometry techniques. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, spectral interpretation, and data validation.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₂H₉F₂NO, Molecular Weight: 221.20 g/mol ) is a small molecule whose structural complexity necessitates a robust analytical approach for unequivocal identification and quantification.[1][2] Mass spectrometry, coupled with liquid chromatography, stands as the premier technique for this purpose. The inherent challenge and scientific interest lie in predicting and interpreting the fragmentation patterns, which are influenced by the interplay of the ether bond, the aniline functional group, and the electron-withdrawing nature of the fluorine atoms. Understanding these pathways is critical for impurity profiling, metabolite identification, and quality control in a drug development pipeline.

Strategic Approach to Analysis: Ionization and Instrumentation

The choice of ionization source is the foundational step in developing a robust mass spectrometry method. For a molecule like this compound, with moderate polarity and thermal stability, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[3][4]

-

Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar molecules and generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5] Given the presence of the basic aniline nitrogen, positive-ion ESI is the logical choice for achieving high sensitivity. This approach is particularly advantageous when the primary goal is to determine the molecular weight and perform targeted quantification using tandem mass spectrometry (MS/MS).

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds.[5] It involves a corona discharge that ionizes the solvent, which in turn protonates the analyte.[6] APCI can sometimes provide complementary information to ESI and may be more robust to matrix effects in complex samples.

For the purpose of this guide, we will focus on a positive-ion ESI-MS/MS workflow, as it provides the most direct path to structural elucidation through controlled fragmentation.

Instrumentation Rationale

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is highly recommended. The high mass accuracy of these platforms allows for the confident determination of elemental compositions for both the parent ion and its fragments, which is invaluable for distinguishing between isobaric species and confirming fragmentation pathways.

Predicted Mass Spectra and Fragmentation Pathways

The collision-induced dissociation (CID) of the protonated molecule of this compound ([M+H]⁺ at m/z 222.07) is expected to follow logical pathways dictated by the molecule's structure. The primary sites of fragmentation will be the C-O ether bonds and cleavages related to the aniline moiety.

Key Predicted Fragment Ions

| Predicted m/z | Ion Formula | Proposed Fragmentation Pathway |

| 222.07 | [C₁₂H₁₀F₂NO]⁺ | Protonated molecule ([M+H]⁺) |

| 128.05 | [C₆H₅F₂N]⁺ | Cleavage of the ether bond with charge retention on the aniline fragment. |

| 111.04 | [C₆H₄FN]⁺ | Loss of a fluorine atom from the m/z 128.05 fragment. |

| 95.03 | [C₆H₄F]⁺ | Cleavage of the ether bond with charge retention on the fluorophenoxy fragment. |

Diagram of Predicted Fragmentation Workflow

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Mechanistic Interpretation

The fragmentation of diaryl ethers can be complex, but key cleavages of the ether bond are expected.[7] The initial protonation is most likely to occur at the aniline nitrogen due to its higher basicity. During CID, the molecule will be energized, leading to bond scission. The relative abundance of the resulting fragment ions will depend on their stability. The formation of the aniline-containing fragment (m/z 128.05) and the fluorophenoxy fragment (m/z 95.03) are both plausible. Further fragmentation of the aniline-derived ion through the loss of a fluorine atom is also a likely event.

Experimental Protocol: A Self-Validating System

This protocol outlines a standard approach for the analysis of this compound using LC-ESI-MS/MS.

Sample and Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard: Dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL. This working standard will be used for method development and instrument calibration.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

The inclusion of formic acid in the mobile phase is crucial as it aids in the protonation of the analyte in the ESI source, thereby enhancing the signal intensity.

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

MS Scan Range: m/z 50-300

-

MS/MS Fragmentation: Collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to observe a full range of fragment ions.

This protocol is designed to be a self-validating system. The high-resolution mass data for the precursor and fragment ions should match the theoretical values within a narrow mass tolerance (e.g., <5 ppm). The chromatographic peak should be symmetrical, and the signal-to-noise ratio should be sufficient for confident detection.

Diagram of the Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By leveraging high-resolution ESI-MS/MS and a systematic approach to method development, researchers can confidently identify and characterize this molecule. The predicted fragmentation pathways, based on the known behavior of related chemical moieties, offer a solid foundation for spectral interpretation. As with any analytical endeavor, empirical data generated from the described protocol should be used to confirm and refine these predictions. The methodologies outlined herein are not only applicable to the target compound but also serve as a valuable template for the analysis of other novel fluorinated aromatic compounds in the dynamic landscape of drug discovery and development.

References

-

NIST (National Institute of Standards and Technology). Diphenyl ether. NIST Chemistry WebBook. [Link]

-

PubChem . 3-Fluoro-4-morpholinoaniline. [Link]

-

AxisPharm . Electrospray and APCI Mass Analysis. [Link]

-

LabX . Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

-

PubChem . 3-Chloro-4-fluoroaniline. [Link]

-

eGyanKosh . MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

NIH (National Institutes of Health). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

-

University of Victoria . Fluoride-mediated rearrangement of phenylfluorosilanes. [Link]

-

ResearchGate . Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]

-

ResearchGate . Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. [Link]

-

ResearchGate . (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. [Link]

-

ResearchGate . (+) APCI HDX mass spectra of (a) aniline, (b) N-methylaniline, (c) N,N-dimethylaniline, (d) 1-methyl-2-phenylindole, and (e) quinoline showing a different number of exchanged peaks based on their chemical structures. [Link]

-

University of Arizona . CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

YouTube . Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

-

YouTube . 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

University of California, Davis . Mass Spectrometry - Fragmentation Patterns. [Link]

-

Unknown Source . Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. matrixscientific.com [matrixscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of polybrominated diphenyl ethers in serum using isotope internal standard-gas chromatography-high resolution dual-focus magnetic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diphenyl ether [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-(4-fluorophenoxy)aniline

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Fluoro-4-(4-fluorophenoxy)aniline, with a focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this compound in research and development settings.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the chemical formula C₁₂H₉F₂NO and a molecular weight of 221.21 g/mol , is a diaryl ether derivative.[1][2] The presence of two fluorine atoms and an aniline moiety makes it a molecule of interest in medicinal chemistry. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The aniline group provides a reactive handle for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules.

Understanding the solubility and stability of this compound is paramount for its successful application. Solubility directly impacts formulation development, bioavailability, and the design of in vitro and in vivo experiments. Stability is a critical quality attribute that influences storage conditions, shelf-life, and the integrity of analytical and biological studies. This guide provides a foundational understanding of these properties and the methodologies to assess them.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 937597-91-6 | [1][2] |

| Molecular Formula | C₁₂H₉F₂NO | [1][2] |

| Molecular Weight | 221.21 g/mol | [1][2] |

| Appearance | (Predicted) Crystalline Solid | N/A |

| Melting Point | (Not available) | N/A |

| Boiling Point | (Not available) | N/A |

| pKa | (Predicted) ~3-4 (for the anilinium ion) | N/A |

| LogP | (Predicted) 3.3393 | [3] |

Solubility Profile: Theoretical Insights and Experimental Determination

The principle of "like dissolves like" governs the solubility of a compound. The molecular structure of this compound, featuring a polar aniline group and a largely non-polar diaryl ether backbone, suggests a nuanced solubility profile. The amino group can participate in hydrogen bonding, while the fluorinated aromatic rings contribute to its lipophilicity.[4]

Predicted Solubility

Based on its structure, the following qualitative solubility predictions can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility due to hydrogen bonding interactions with the amino group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be readily soluble due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

-

Aqueous Media: Solubility is expected to be low and highly pH-dependent. At acidic pH, the amino group will be protonated, forming a more soluble salt.

Experimental Workflow for Solubility Determination

A robust understanding of solubility requires empirical determination. The following workflow outlines a standard procedure for assessing the solubility of this compound.

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Protocol for Thermodynamic Solubility Assessment:

-

Preparation:

-

Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a series of clear glass vials.

-

Prepare a range of solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, DMSO, acetonitrile).

-

-

Equilibration:

-

To each vial, add a known volume of the respective solvent in small increments.

-

After each addition, vortex the vial vigorously for 1-2 minutes.

-

Place the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, visually inspect the vials for any undissolved solid.

-

If solid remains, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension through a 0.22 µm filter.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6] A standard calibration curve should be prepared.

-

-

Calculation:

-

Calculate the solubility in mg/mL or µg/mL based on the quantified concentration and the dilution factor.

-

Stability Profile: A Multi-faceted Assessment

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter. For this compound, its stability should be evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures. The provided shelf life of 1095 days with storage at 2-8°C under argon and protected from light suggests potential for degradation.[7]

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of the molecule.[8] These studies involve exposing the compound to conditions more severe than accelerated stability testing.

Caption: Overview of forced degradation studies.

Protocol for Forced Degradation Studies:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Treat the sample solution with a small volume of 3% hydrogen peroxide. Keep at room temperature and monitor over time.

-

Thermal Degradation: Expose both the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Photostability: Expose the solid compound and its solution in a transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).[9][10] A dark control sample should be stored under the same conditions but protected from light.

-

-

Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all its degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Identification of major degradation products can be achieved using LC-MS.

-

Analytical Methodologies

The development of robust analytical methods is crucial for the accurate quantification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity and stability testing.[8]

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely provide good separation.

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile impurities and for identification purposes, provided the compound is thermally stable.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for structural elucidation and confirmation of the compound's identity.[11]

Recommended Storage and Handling

Based on the chemical nature of anilines and the supplier's recommendations, the following storage and handling procedures are advised:

-

Temperature: Store in a refrigerator at 2-8°C.[7]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[7] Anilines are known to be sensitive to air.[8]

-

Light: Protect from light by storing in an amber-colored vial or in a light-proof container.[7]

-

Container: Keep the container tightly sealed to prevent moisture ingress.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not widely available, the theoretical principles and detailed experimental protocols presented herein will empower researchers to generate the necessary data to support their research and development activities. Adherence to the outlined methodologies and best practices will ensure the generation of high-quality, reliable data, ultimately facilitating the successful application of this promising molecule.

References

-

LabSolutions. This compound. [Link]

-

European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

International Council for Harmonisation. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

-

ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Retrosynthetic Analysis of 3-Fluoro-4-(4-fluorophenoxy)aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of 3-Fluoro-4-(4-fluorophenoxy)aniline, a key structural motif in medicinal chemistry. This document delves into the logical disconnection of the target molecule, exploring viable synthetic pathways grounded in established chemical principles. The analysis emphasizes strategic bond formations, the selection of readily available starting materials, and the rationale behind proposed reaction sequences. Key transformations, including nucleophilic aromatic substitution for diaryl ether formation and chemoselective nitro group reduction, are discussed in detail, supported by mechanistic insights and literature precedents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex aromatic compounds.

Introduction: Significance of Fluorinated Anilines and Diaryl Ethers